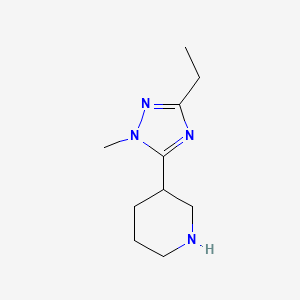
4-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound that combines a quinoline derivative with a benzenesulfonamide group.
Méthodes De Préparation
The synthesis of 4-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with a benzenesulfonyl chloride derivative under basic conditions. The nitro group is introduced through nitration reactions, often using nitric acid and sulfuric acid as reagents .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Condensation: The quinoline moiety can undergo condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of enzymes. For instance, it inhibits carbonic anhydrase IX, an enzyme involved in maintaining pH balance in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to cell death. The quinoline moiety also interacts with DNA, further contributing to its anticancer properties .
Comparaison Avec Des Composés Similaires
Similar compounds include other quinoline derivatives and benzenesulfonamides. For example:
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Benzenesulfonamide derivatives: Studied for their anticancer and antimicrobial properties.
4-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide stands out due to its unique combination of a quinoline derivative with a nitro-substituted benzenesulfonamide, providing a distinct set of chemical and biological properties .
Propriétés
Formule moléculaire |
C15H13N3O5S |
|---|---|
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
4-nitro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H13N3O5S/c19-15-8-1-10-9-11(2-7-14(10)16-15)17-24(22,23)13-5-3-12(4-6-13)18(20)21/h2-7,9,17H,1,8H2,(H,16,19) |
Clé InChI |
BLYOSZHTZWAPPV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride](/img/structure/B13625327.png)


![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B13625348.png)



![2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine](/img/structure/B13625363.png)





